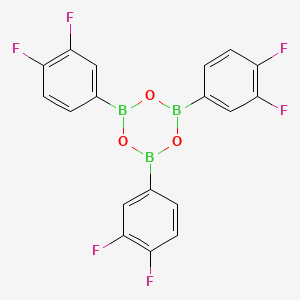
2,4,6-Tris(3,4-difluorophenyl)boroxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(3,4-difluorophenyl)boroxin is a chemical compound with the molecular formula C18H9B3F6O3 and a molecular weight of 419.69 . It is also known by alternate names such as 3,4-Difluorophenylboronic Anhydride and Tris(3,4-difluorophenyl)cycloboroxane .
Molecular Structure Analysis
The molecular structure of this compound is characterized by three 3,4-difluorophenyl groups attached to a boroxin ring . The boroxin ring, a cyclic structure composed of three boron atoms and three oxygen atoms, is a key feature of this compound.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2,4,6-Tris(3,4-difluorophenyl)boroxin, focusing on six unique applications:
Catalysis in Organic Synthesis
This compound is widely used as a catalyst in various organic reactions. Its boron-containing structure makes it effective in facilitating Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules . This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Electrolyte Additive in Lithium-Ion Batteries
This compound has been explored as an electrolyte additive to enhance the performance of lithium-ion batteries. It helps improve the stability of the electrode-electrolyte interface, leading to better cycling performance and higher capacity retention . This is especially important for high-voltage cathode materials like lithium cobalt oxide (LCO).
Fluorescent Probes in Biological Imaging
Due to its unique chemical structure, this compound can be used to develop fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes and diagnosing diseases at the molecular level . The compound’s fluorine atoms enhance the fluorescence properties, making it a valuable tool in bioimaging.
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable boron-oxygen bonds makes it useful in creating complex drug molecules . This application is critical in the development of new medications with improved efficacy and safety profiles.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4,6-tris(3,4-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9B3F6O3/c22-13-4-1-10(7-16(13)25)19-28-20(11-2-5-14(23)17(26)8-11)30-21(29-19)12-3-6-15(24)18(27)9-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMDENYWDSJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=C(C=C2)F)F)C3=CC(=C(C=C3)F)F)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9B3F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

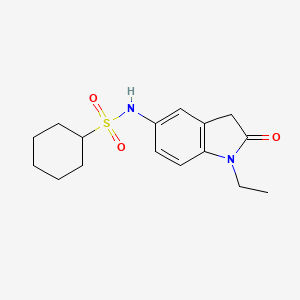
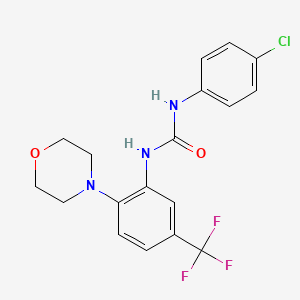
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2848159.png)
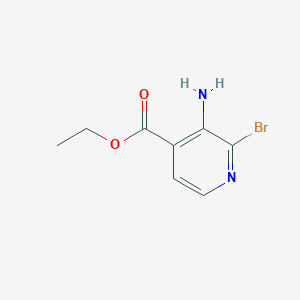
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2848162.png)
![4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2848163.png)

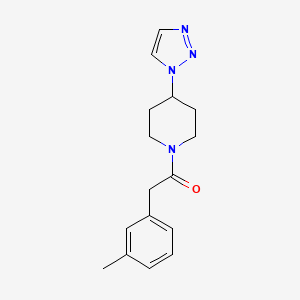
![Methyl 5-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848169.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2848172.png)
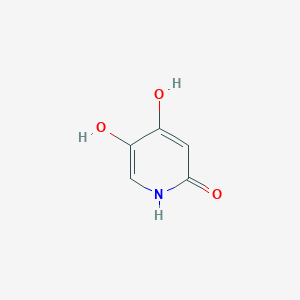
amino]propanenitrile](/img/structure/B2848175.png)
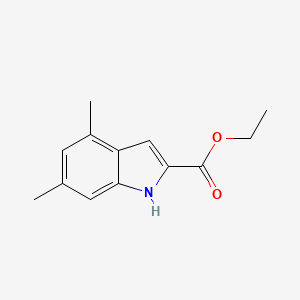
![N'-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide](/img/structure/B2848177.png)